An In-depth Technical Guide to the Chemical Properties of 1-(2-Hydroxyethyl)pyrrolidin-2-one (HEP)
An In-depth Technical Guide to the Chemical Properties of 1-(2-Hydroxyethyl)pyrrolidin-2-one (HEP)
This guide provides a comprehensive overview of the chemical and physical properties of 1-(2-Hydroxyethyl)pyrrolidin-2-one, a versatile heterocyclic compound. Intended for researchers, chemists, and professionals in drug development and material science, this document delves into its synthesis, reactivity, spectroscopic profile, and key applications, grounding all claims in authoritative data.
Molecular Identity and Structural Elucidation
1-(2-Hydroxyethyl)pyrrolidin-2-one, commonly referred to as HEP or HEPP, is a bifunctional organic molecule containing both a hydroxyl group and a lactam (a cyclic amide) within its structure. This unique combination imparts a range of useful properties, making it a valuable intermediate and formulation aid.
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| Molecular Weight | 129.16 g/mol [1][3] |
| InChI | InChI=1S/C6H11NO2/c8-5-4-7-3-1-2-6(7)9/h8H,1-5H2[1][8] |
| InChIKey | WDQFELCEOPFLCZ-UHFFFAOYSA-N[1][8] |
| Canonical SMILES | C1CC(=O)N(C1)CCO[1][2] |
Caption: 2D structure of 1-(2-Hydroxyethyl)pyrrolidin-2-one.
Physicochemical Characteristics
HEP is typically a colorless to yellow, viscous liquid or a low-melting solid, depending on the ambient temperature.[3][9] Its high polarity and hydrogen bonding capability, owing to the hydroxyl and amide groups, result in excellent solubility in water and other polar organic solvents.[3]
Table 2: Key Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Appearance | White/colorless to yellow/orange powder, lump, or clear liquid | [3] |
| Melting Point | 19-25 °C (66-77 °F) | [3][4][5] |
| Boiling Point | 140-142 °C at 3 mmHg; ~296 °C at 760 mmHg | [4][5] |
| Density | ~1.143 g/mL at 25 °C | [4] |
| Flash Point | >100 °C (>212 °F) | [10] |
| Water Solubility | 1000 g/L at 20 °C (Miscible) | [4] |
| Refractive Index (n20/D) | ~1.496 | [4] |
| logP | -1.02 |[5] |
Synthesis Pathways and Manufacturing Insights
The predominant commercial synthesis of 1-(2-Hydroxyethyl)pyrrolidin-2-one involves the reaction between γ-butyrolactone (GBL) and ethanolamine.[11] This process is valued for its simplicity and efficiency.
Causality behind the Method: This reaction is a nucleophilic acyl substitution. The nitrogen atom of ethanolamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the GBL lactone. This leads to the opening of the five-membered ring. Subsequent intramolecular cyclization, with the elimination of a water molecule, forms the more stable five-membered pyrrolidinone ring. The process is typically performed at elevated temperatures to drive the dehydration and ensure a high conversion rate.
An alternative, greener approach involves the reductive amidation of succinic acid with ethanolamine over a catalyst, such as carbon-supported ruthenium.[11] This method aligns with the growing demand for bio-based chemical production, as succinic acid can be derived from renewable feedstocks.[11]
Caption: Primary synthesis route for HEP from GBL and ethanolamine.
Spectroscopic Profile for Structural Verification
Characterization and quality control of HEP rely on standard spectroscopic techniques. The data presented here are compiled from public spectral databases and serve as a reference for identity confirmation.
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy The ¹H NMR spectrum of HEP is characterized by distinct signals corresponding to the protons on the pyrrolidinone ring and the hydroxyethyl side chain.
Table 3: Representative ¹H NMR Chemical Shifts (in CDCl₃)
| Assignment | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| -CH₂- (ring, adjacent to C=O) | ~2.40 | Triplet |
| -CH₂- (ring) | ~2.08 | Multiplet |
| -CH₂- (ring, adjacent to N) | ~3.44 | Triplet |
| N-CH₂- | ~3.51 | Triplet |
| -CH₂-OH | ~3.75 | Triplet |
| -OH | Variable | Singlet (broad) |
Note: Data interpreted from typical values and may vary based on solvent and instrument. Source:[12]
4.2. Infrared (IR) Spectroscopy The IR spectrum provides clear evidence of the key functional groups present in the molecule.
Table 4: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
|---|---|---|
| 3400-3300 (broad) | O-H | Stretching |
| 1680-1650 | C=O (Amide) | Stretching |
| 1290 | C-N | Stretching |
| 1050 | C-O | Stretching |
4.3. Mass Spectrometry (MS) Electron ionization mass spectrometry (EI-MS) of HEP shows a molecular ion peak and characteristic fragmentation patterns useful for identification.[8]
-
Molecular Ion [M]⁺: m/z = 129
-
Key Fragments: Fragmentation often involves the loss of the hydroxyethyl side chain or parts thereof.
Chemical Reactivity and Applications as a Building Block
The dual functionality of HEP governs its reactivity. It is generally stable under normal conditions but should be stored away from strong oxidizing agents to prevent unwanted reactions.[5][9]
Reactions of the Hydroxyl Group: The primary alcohol group can undergo standard transformations, such as esterification, etherification, and oxidation. A critical industrial reaction is its dehydration to form N-vinyl-2-pyrrolidone (NVP), a key monomer for producing polyvinylpyrrolidone (PVP) and other valuable polymers.[10][15]
Reactions of the Lactam Ring: The amide bond in the pyrrolidinone ring is stable but can be hydrolyzed under harsh acidic or basic conditions, leading to ring-opening.
Use as a Versatile Intermediate: HEP serves as a precursor for a variety of more complex molecules. For example, it can be used to synthesize:
Caption: HEP as a central intermediate in chemical synthesis.
Industrial and Research Applications
The unique properties of HEP make it a valuable component across multiple sectors.
-
Solvent: Its high polarity and low volatility make it an effective solvent in product formulations, including coatings and cleaning agents.[1][3]
-
Pharmaceuticals: It is used as an excipient, solvent, and stabilizer in drug formulations to enhance the solubility and bioavailability of active pharmaceutical ingredients (APIs).[3]
-
Cosmetics: In skincare and haircare, it functions as a humectant and moisturizing agent, helping to improve skin texture by retaining moisture.[3]
-
Polymer Science: It serves as a plasticizer to improve the flexibility and durability of polymers and is a critical intermediate in the synthesis of specialty polymers.[3][16]
-
Agrochemicals and Dyes: It is used as an intermediate in the manufacturing of various agrochemicals and dyes.[17]
-
Biotechnology: In laboratory settings, it can be used as a reagent in biochemical assays and as a component in cell culture media.[3]
Safety, Handling, and Storage
7.1. Hazard Classification HEP is considered a hazardous substance. It is classified as irritating to the eyes, respiratory system, and skin.[4][9][10]
-
GHS Hazard Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[10]
7.2. Handling Protocols A self-validating system for handling requires strict adherence to safety protocols to minimize exposure.
-
Engineering Controls: Handle in a well-ventilated area, preferably within a fume hood, to prevent the accumulation of vapors.[9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[10][18] For situations with a risk of significant inhalation, a suitable respirator (e.g., type ABEK filter) is recommended.[10]
-
Hygiene: Avoid all personal contact.[9] Do not eat, drink, or smoke in handling areas. Wash hands thoroughly with soap and water after handling.[9] Contaminated clothing should be removed immediately.[19]
7.3. Storage Recommendations
-
Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[9][20]
-
Keep away from incompatible materials, particularly strong oxidizing agents (e.g., nitrates, peroxides, chlorine bleaches).[5][9]
-
Protect containers from physical damage and inspect regularly for leaks.[9]
7.4. Spill Management
-
Minor Spills: Remove all ignition sources. Absorb the spill with inert material such as sand, earth, or vermiculite. Place the contaminated material in a suitable, labeled container for disposal.[9]
-
Major Spills: Evacuate the area. Ensure adequate ventilation and wear full protective equipment. Contain the spill to prevent entry into drains.[18]
References
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N-(2-Hydroxyethyl)-2-pyrrolidone - ChemBK. (2024-04-09). Retrieved from [Link]
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1-(2-Hydroxyethyl)-2-pyrrolidinone | CAS#:3445-11-2 | Chemsrc. (2025-08-25). Retrieved from [Link]
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N-(2-Hydroxyethyl)-2-pyrrolidone - NIST WebBook. (n.d.). Retrieved from [Link]
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The reactivity of gamma-hydroxybutyric acid (GHB) and gamma-butyrolactone (GBL) in alcoholic solutions - PubMed. (n.d.). Retrieved from [Link]
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1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0255245) - Human Metabolome Database. (n.d.). Retrieved from [Link]
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N-(2-Hydroxyethyl)-2-pyrrolidone - NIST WebBook. (n.d.). Retrieved from [Link]
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N-(2-Hydroxyethyl)pyrrolidine, CAS No. 2955-88-6 - iChemical. (n.d.). Retrieved from [Link]
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N-(2-Hydroxyethyl)-2-pyrrolidone - NIST WebBook. (n.d.). Retrieved from [Link]
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precursors gamma-butyrolactone gbl: Topics by Science.gov. (n.d.). Retrieved from [Link]
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1-(2-Hydroxyethyl)pyrrolidine - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved from [Link]
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Extending the chemical product tree: a novel value chain for the production of N -vinyl-2-pyrrolidones from biogenic acids - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC01488H. (2019-10-16). Retrieved from [Link]
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1-(2-Hydroxyethyl)-2-pyrrolidone, 98.9%, 500ml (16oz) - Chemsavers. (n.d.). Retrieved from [Link]
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